
3-Ethyl-3-hydroxypentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3-Ethyl-3-hydroxypentanenitrile can be inferred from the methods described for the synthesis of ethers and alkenes. For instance, the synthesis of 3-methyl-3-ethoxy-pentane involves etherification reactions of tertiary olefins with ethanol, which could be analogous to the synthesis of nitrile compounds by substituting the appropriate nitrile precursor . Additionally, the synthesis of 3-ethyl-1-hexyne through alkylation using ethyl bromide suggests a method for introducing an ethyl group into a molecule that could be adapted for the synthesis of 3-Ethyl-3-hydroxypentanenitrile .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Ethyl-3-hydroxypentanenitrile can be complex, with the possibility of isomerization and steric hindrance affecting the overall conformation. X-ray crystallography and density functional theory (DFT) calculations have been used to determine the structure and conformation of ethyl 2-cyano-3-alkoxypent-2-enoates, which could provide a basis for understanding the structure of 3-Ethyl-3-hydroxypentanenitrile . The zwitterionic nature of strongly twisted push-pull ethylenes also offers insight into the electronic structure of molecules with similar substituents .
Chemical Reactions Analysis
The chemical reactivity of molecules related to 3-Ethyl-3-hydroxypentanenitrile can be diverse. For example, 5-hydroxypent-2-enenitriles can undergo intramolecular reactions to form various classes of compounds, which suggests that 3-Ethyl-3-hydroxypentanenitrile may also participate in similar intramolecular reactions . The oxidation of 3-ethylpentane to form 3-acetylpentane under specific conditions indicates that the ethyl group in a pentane molecule can influence the outcome of oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl-3-hydroxypentanenitrile can be extrapolated from the properties of related compounds. The distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine suggest that the presence of ethyl groups and hydroxyl groups in a molecule can significantly affect its sensory properties and its behavior in complex mixtures such as wine .
Scientific Research Applications
Synthesis and Chemical Reactions
Enzymatic Synthesis
3-Ethyl-3-hydroxypentanenitrile is synthesized through a chemo-enzymatic procedure. For example, Kawano, Hasegawa, and Yasohara (2012) describe the efficient preparation of (R)-3-Hydroxypentanenitrile with high enantiomeric excess by enzymatic reduction, achieving over 99% enantiomeric excess using two enzymatic reactions (Kawano, Hasegawa, & Yasohara, 2012).
Isomerization on Copper
Bartók and Molnár (1980) demonstrate the transformation of 3-ethylpentane-2,3-diol on copper catalysts into various compounds, including 3-ethyl-3-hydroxypentan-2-one, through a 1,2-bond shift isomerization process. This is the first experimental observation of such isomerization on copper (Bartók & Molnár, 1980).
Biochemical and Biological Studies
Bio-based Chemical Production
Vidra and Németh (2017) discuss the production of 3-hydroxypropionic acid, which is related to 3-ethyl-3-hydroxypentanenitrile in terms of chemical structure. This acid is a valuable platform chemical, serving as a precursor for several compounds, and is produced through various metabolic pathways in microorganisms (Vidra & Németh, 2017).
Chemical Communication in Insects
Castracani et al. (2008) investigated the role of 3-ethyl-4-methylpentanol, a compound structurally similar to 3-ethyl-3-hydroxypentanenitrile, in the mating behavior of the slave-making ant Polyergus rufescens. This study provides insights into the chemical communication mechanisms in insects, demonstrating the biological activity of such compounds (Castracani et al., 2008).
properties
IUPAC Name |
3-ethyl-3-hydroxypentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(9,4-2)5-6-8/h9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDECPNJALJVQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3-hydroxypentanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


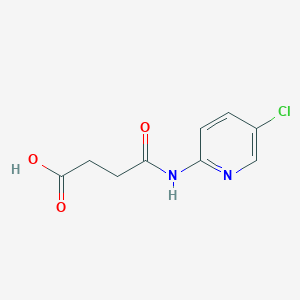
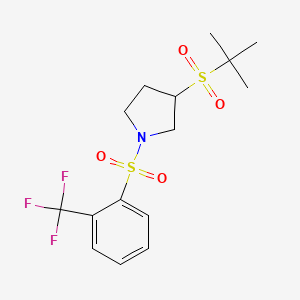
![N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2518076.png)
![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)
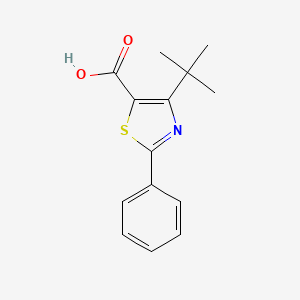
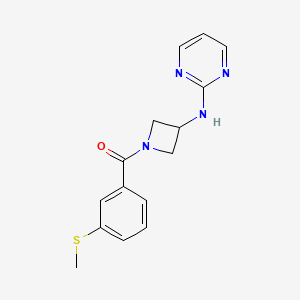
![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)
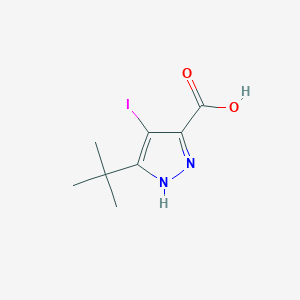
![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)
![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)
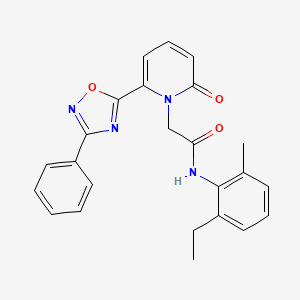
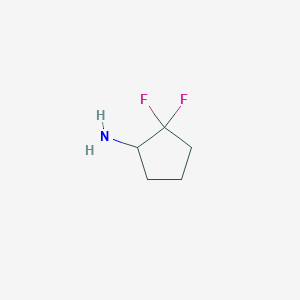
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)